4-hydroxy-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
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Overview
Description
4-hydroxy-3-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic compound with a unique structure that includes both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the hydroxyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
4-hydroxy-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
- Bicyclo[4.2.0]octa-1(6),2,4-triene
Uniqueness
4-hydroxy-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
2758002-63-8 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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